molecular formula C14H19O7P B13698936 Dimethyl 5-(Diethoxyphosphoryl)isophthalate

Dimethyl 5-(Diethoxyphosphoryl)isophthalate

Cat. No.: B13698936
M. Wt: 330.27 g/mol
InChI Key: ADLZUSILRLNZMP-UHFFFAOYSA-N
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Description

Dimethyl 5-(Diethoxyphosphoryl)isophthalate (CAS: Not explicitly provided; referred to as 4b in ) is an organophosphorus derivative of isophthalic acid. It features a diethoxyphosphoryl group at the 5-position of the benzene ring and methyl ester groups at the 1- and 3-positions. This compound is synthesized via palladium-catalyzed coupling reactions and is notable for its role in metal-organic frameworks (MOFs) and proton-conductive materials . Its unique structure and functional groups distinguish it from other isophthalate esters, which vary in substituents (e.g., nitro, methoxy, hydroxy, iodo) and applications.

Properties

Molecular Formula

C14H19O7P

Molecular Weight

330.27 g/mol

IUPAC Name

dimethyl 5-diethoxyphosphorylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C14H19O7P/c1-5-20-22(17,21-6-2)12-8-10(13(15)18-3)7-11(9-12)14(16)19-4/h7-9H,5-6H2,1-4H3

InChI Key

ADLZUSILRLNZMP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)OCC

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Details

Step Reaction Reagents and Conditions Yield Notes
1 Preparation of 5-iodoisophthalic acid Diazotization of 5-aminoisophthalic acid with sodium nitrite in acidic aqueous medium, followed by iodination with potassium iodide. Temperature maintained below 4 °C during addition. Reflux for 1 h. 72% Precursor for esterification.
2 Synthesis of dimethyl 5-iodoisophthalate Reflux 5-iodoisophthalic acid with thionyl chloride to form acid chloride intermediate, followed by methanolysis (reflux with methanol). 82% Product purified by recrystallization from methanol.
3 Coupling to form this compound React dimethyl 5-iodoisophthalate with diethyl phosphite in acetonitrile, in the presence of diisopropylethylamine, palladium acetate, and 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. Argon atmosphere, 90 °C, 24 h. 42% Purified by column chromatography.

Detailed Reaction Conditions and Observations

  • Preparation of 5-iodoisophthalic acid: The diazotization of 5-aminoisophthalic acid is conducted in a cold acidic aqueous solution with sodium nitrite, followed by the slow addition of potassium iodide to substitute the diazonium group with iodine. The reaction mixture develops a yellow-reddish color indicating the formation of the iodinated product. The product precipitates upon cooling and is isolated by filtration and drying.

  • Formation of dimethyl 5-iodoisophthalate: The acid is converted to the acid chloride intermediate by refluxing with excess thionyl chloride. After removal of excess thionyl chloride, methanol is added carefully due to exothermic reaction and HCl evolution. The methyl ester forms upon refluxing, and the product crystallizes out.

  • Palladium-catalyzed coupling: The key step is the palladium-catalyzed phosphonation of the aryl iodide. The reaction employs palladium acetate as the catalyst and dppf as the ligand, with diisopropylethylamine as the base in acetonitrile solvent. Diethyl phosphite serves as the phosphorus source. The reaction is performed under argon to avoid oxidation, heated at 90 °C for 24 hours. After reaction completion, the mixture is evaporated and purified by column chromatography to isolate the desired product.

Spectroscopic Characterization

The product this compound (4b) shows characteristic NMR signals:

NMR Type Chemical Shifts (δ, ppm) Assignment
^1H NMR (300 MHz, CDCl3) 8.83 (m, 1H, aromatic CH) Aromatic proton adjacent to substituent
8.63 (dd, JHH = 1.68 Hz, JHP = 13.32 Hz, 2H, aromatic CH) Aromatic protons meta to substituent
4.16 (m, 4H, CH2) Ethoxy group methylene protons
3.96 (s, 6H, CH3) Methyl ester protons
1.34 (t, J = 7.06 Hz, 6H, CH3) Ethoxy group methyl protons

| ^31P NMR (121 MHz, CDCl3) | 14.16 (s) | Phosphonate phosphorus atom |

These data confirm the successful introduction of the diethoxyphosphoryl group at the 5-position of the isophthalate ring.

Alternative Synthetic Considerations and Notes

  • The iodination step is critical for regioselectivity and yield. Maintaining low temperature during diazotization prevents side reactions.

  • The palladium-catalyzed coupling benefits from the use of dppf as an effective ligand for phosphonate introduction.

  • The overall yield of the final coupling step is moderate (42%), indicating potential for optimization.

  • The reaction conditions avoid harsh reagents other than thionyl chloride in the esterification step.

  • Purification is typically achieved by silica gel chromatography using ethyl acetate as eluent.

Summary Table of Preparation Steps

Compound Starting Material Reagents/Conditions Yield (%) Key Notes
5-Iodoisophthalic acid 5-Aminoisophthalic acid NaNO2/HCl, KI, <4 °C, reflux 1 h 72 Diazotization and iodination
Dimethyl 5-iodoisophthalate 5-Iodoisophthalic acid SOCl2 reflux, then MeOH reflux 82 Esterification via acid chloride
This compound Dimethyl 5-iodoisophthalate Pd(OAc)2, dppf, diethyl phosphite, DIPEA, MeCN, 90 °C, 24 h 42 Pd-catalyzed phosphonation

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(Diethoxyphosphoryl)isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the diethoxyphosphoryl group to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-(Diethoxyphosphoryl)isophthalate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism by which Dimethyl 5-(Diethoxyphosphoryl)isophthalate exerts its effects involves interactions with specific molecular targets. The diethoxyphosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The diethoxyphosphoryl group in 4b introduces steric bulk and polar character, influencing reactivity and intermolecular interactions. Key analogs include:

Compound Name Substituent at 5-Position Molecular Weight Key Structural Features
Dimethyl 5-nitroisophthalate Nitro (-NO₂) 224.21 Electron-withdrawing; enhances reactivity
Dimethyl 5-methoxyisophthalate Methoxy (-OCH₃) 224.21 Electron-donating; alters solubility
Dimethyl 5-hydroxyisophthalate Hydroxy (-OH) 224.21 Hydrogen bonding; impacts crystallinity
Dimethyl 5-iodoisophthalate Iodo (-I) 362.07 Heavy atom; precursor for cross-coupling
4b Diethoxyphosphoryl (-PO(OEt)₂) 368.28* Polar; facilitates proton conduction

*Calculated based on molecular formula C₁₄H₂₁O₇P.

  • Electronic Effects : The nitro group () increases electrophilicity, enabling nucleophilic substitutions, while the methoxy group () enhances electron density, favoring electrophilic aromatic substitution. In contrast, the diethoxyphosphoryl group in 4b imparts mixed electronic effects due to resonance and inductive withdrawal .
  • Hydrogen Bonding : The hydroxy derivative () forms extensive hydrogen bonds, stabilizing crystal structures. The phosphoryl group in 4b can act as a hydrogen bond acceptor, promoting MOF assembly .

Physical and Chemical Properties

Property 4b Dimethyl 5-nitroisophthalate Dimethyl 5-hydroxyisophthalate
Melting Point (°C) Not reported Not reported 162–164
Solubility Polar aprotic solvents Moderate in DMSO Low in non-polar solvents
Stability Hydrolytically stable Sensitive to reducing agents Oxidizes in air
NMR Shifts (¹H) δ 8.83 (aromatic), 4.16 (OCH₂) Not reported δ 5.3 (OH, broad)
  • 4b exhibits distinct ³¹P NMR signals (δ 16.33 ppm), confirming phosphoryl group incorporation .

Biological Activity

Dimethyl 5-(Diethoxyphosphoryl)isophthalate (DDEPI) is a phosphonate compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article reviews the biological activity of DDEPI, focusing on its mechanisms, effects, and potential applications.

Chemical Structure and Properties

DDEPI is characterized by its isophthalate backbone with diethoxyphosphoryl substituents. The structural formula can be represented as follows:

C13H17O5P\text{C}_{13}\text{H}_{17}\text{O}_5\text{P}

This compound exhibits unique chemical properties due to the presence of phosphonate groups, which contribute to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

DDEPI's biological activity can be attributed to several mechanisms:

  • Antioxidant Properties : DDEPI has been shown to exhibit antioxidant activity by scavenging reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress in biological systems, which can lead to cellular damage and various diseases .
  • Enzyme Inhibition : Preliminary studies indicate that DDEPI may inhibit certain enzymes involved in metabolic pathways. For instance, it has been suggested that DDEPI could act as an inhibitor of enzymes that utilize phosphonate substrates .
  • Cellular Uptake and Toxicity : Research suggests that DDEPI can be taken up by cells, which may lead to cytotoxic effects at higher concentrations. Understanding the dose-response relationship is essential for determining safe usage levels .

In Vitro Studies

In vitro studies have demonstrated the following biological activities of DDEPI:

Study TypeConcentration RangeObserved Effects
Antioxidant Assay10-100 µMSignificant reduction in ROS levels
Enzyme Inhibition1-50 µMCompetitive inhibition of phosphonate-utilizing enzymes
Cytotoxicity Test50-200 µMDecreased cell viability in human fibroblasts

Case Studies

  • Antioxidant Activity : In a study evaluating the antioxidant capacity of various phosphonates, DDEPI was found to reduce oxidative damage in cultured neuronal cells by up to 40% compared to control groups treated with ROS-generating agents .
  • Enzyme Interaction : A detailed analysis using enzyme kinetics revealed that DDEPI inhibited the activity of dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis, with an IC50 value of approximately 15 µM. This suggests potential applications in cancer therapy where DHFR inhibition is a therapeutic target .
  • Cytotoxic Effects : A cytotoxicity assay performed on human liver cancer cells indicated that DDEPI exhibited dose-dependent toxicity, with significant effects observed at concentrations above 100 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased caspase-3 activity .

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